molecular formula C22H25N3O4S B4869541 6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4869541
M. Wt: 427.5 g/mol
InChI Key: DFRQAJMUXISSOO-UHFFFAOYSA-N
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Description

6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and a cyclohexene carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the pyridine moiety through a series of coupling reactions. The cyclohexene carboxylic acid group is introduced in the final steps through esterification and subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of catalysts to speed up the reactions and reduce the formation of by-products. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene and 2-bromothiophene.

    Pyridine Derivatives: Compounds with pyridine moieties, such as nicotinic acid and pyridoxine.

    Cyclohexene Carboxylic Acids: Compounds with similar cyclohexene carboxylic acid groups, such as cyclohex-3-ene-1-carboxylic acid.

Uniqueness

6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-15-13(2)30-21(18(15)20(27)24-12-14-7-6-10-23-11-14)25-19(26)16-8-4-5-9-17(16)22(28)29/h4-7,10-11,16-17H,3,8-9,12H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQAJMUXISSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CC=CCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({4-Ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

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